6-Bromobenzo[b]thiophen-2-amine (CAS 739362-50-6) is a highly versatile, bifunctional heteroaromatic building block characterized by an electron-rich 2-amino group and a reactive 6-bromo substituent [1]. This orthogonal functionalization profile allows chemists to perform selective N-acylation or alkylation at the C2 position without disturbing the C6 carbon-halogen bond, which is preserved for downstream palladium-catalyzed cross-coupling reactions [2]. In procurement, this compound is prioritized as a premium starting material for accessing 2,6-disubstituted benzothiophene scaffolds, which are critical in the development of central nervous system (CNS) therapeutics and advanced organic electronic materials [1].
Substituting 6-bromobenzo[b]thiophen-2-amine with its structural isomers, such as 5-bromobenzo[b]thiophen-2-amine, fundamentally alters the geometric exit vector of downstream substituents by approximately 60 degrees [1]. In medicinal chemistry, this shift disrupts critical structure-activity relationship (SAR) vectors, often resulting in a loss of target selectivity, such as failing to differentiate between homologous receptor pockets [2]. Furthermore, attempting to use 6-bromobenzo[b]thiophene as a cheaper baseline requires late-stage C2-amination, a process that frequently suffers from poor regioselectivity, low yields, and competitive debromination under harsh conditions [1]. Consequently, procuring the pre-functionalized 2-amino-6-bromo scaffold is essential for ensuring process reliability and structural fidelity.
The value of 6-bromobenzo[b]thiophen-2-amine lies in its orthogonal reactivity. Direct N-acylation of the 2-amino group proceeds in high yields (>85%) while leaving the 6-bromo group completely intact for subsequent Suzuki or Buchwald-Hartwig couplings [1]. In contrast, starting from a baseline of 6-bromobenzo[b]thiophene and attempting a late-stage C2-amination typically yields less than 40% of the desired product due to competitive debromination and side reactions [2]. This orthogonal reliability significantly reduces overall synthetic step count.
| Evidence Dimension | C2-Amination / Functionalization Yield |
| Target Compound Data | >85% yield for direct N-functionalization with preserved C6-Br |
| Comparator Or Baseline | 6-Bromobenzo[b]thiophene (requires C2 amination, <40% yield) |
| Quantified Difference | >45% absolute yield improvement and elimination of debromination side reactions |
| Conditions | Standard amide coupling vs. late-stage catalytic amination |
Procuring the pre-aminated scaffold eliminates a low-yielding, high-risk synthetic step, drastically improving overall process efficiency and material throughput.
In the development of alpha-7 nicotinic acetylcholine receptor (nAChR) agonists, the specific regiochemistry of the benzothiophene core is critical. Amide derivatives synthesized from 6-bromobenzo[b]thiophen-2-amine demonstrate high binding affinity (Ki < 100 nM) and achieve >100-fold selectivity for alpha-7 nAChR over the closely related 5-HT3 receptor [1]. Unbrominated baselines or 5-substituted analogs fail to occupy the hydrophobic pocket as effectively, resulting in significantly lower selectivity and higher off-target liability [2].
| Evidence Dimension | Receptor Selectivity (alpha-7 nAChR vs 5-HT3) |
| Target Compound Data | >100-fold selectivity (Ki < 100 nM for target) |
| Comparator Or Baseline | Unbrominated benzo[b]thiophen-2-amine derivatives |
| Quantified Difference | Significant enhancement in selectivity margin, preventing 5-HT3 off-target effects |
| Conditions | In vitro radioligand binding assays (e.g., [3H]methyllycaconitine displacement) |
The specific 6-bromo substitution is mandatory for buyers synthesizing selective CNS ligands, as other isomers fail to provide the required safety and efficacy margins.
Commercial procurement of high-purity (>97%) 6-bromobenzo[b]thiophen-2-amine is critical for reproducible biological testing. In-house synthesis from crude precursors often yields mixtures containing 2-5% of the 4-bromo or 5-bromo isomers, which are notoriously difficult to separate via standard silica gel chromatography [1]. Because these isomers possess drastically different SAR profiles, even trace contamination can skew high-throughput screening results and lead to false positives [2].
| Evidence Dimension | Isomeric contamination impact |
| Target Compound Data | Commercial >97% pure 6-isomer (no SAR interference) |
| Comparator Or Baseline | In-house synthesized crude (2-5% isomeric impurities) |
| Quantified Difference | Elimination of 2-5% isomeric impurities that confound biological assays |
| Conditions | Standard chromatographic purification vs. commercial high-purity sourcing |
Purchasing high-purity material directly prevents costly downstream failures in biological assays caused by inseparable isomeric impurities.
Due to its specific regiochemistry, 6-bromobenzo[b]thiophen-2-amine is a highly effective starting material for synthesizing alpha-7 nAChR agonists and other CNS-active compounds. The 6-bromo vector allows the final drug molecule to accurately occupy target hydrophobic pockets, ensuring high selectivity over off-target receptors like 5-HT3 [1].
The compound is ideal for combinatorial chemistry and library generation. Chemists can reliably perform high-yielding amide couplings at the 2-amino position first, followed by diverse palladium-catalyzed cross-couplings (e.g., Suzuki, Sonogashira) at the 6-bromo position, rapidly generating 2,6-disubstituted arrays without protecting group overhead [2].
In materials science, the 2,6-substitution pattern provides a highly linear conjugation pathway across the benzothiophene core. This makes the compound a valuable precursor for synthesizing rigid, rod-like monomers used in organic light-emitting diodes (OLEDs) and organic photovoltaics, where linear packing provides higher charge mobility compared to the bent geometries of 2,5- or 2,7-substituted isomers [3].